molecular formula C16H17NO2 B14138455 2-Acetamino-5-methyl-4'-methoxybiphenyl

2-Acetamino-5-methyl-4'-methoxybiphenyl

Cat. No.: B14138455
M. Wt: 255.31 g/mol
InChI Key: CKHNGESBTQCAOO-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamino-5-methyl-4’-methoxybiphenyl typically involves the acylation of 5-methyl-4’-methoxybiphenyl with acetic anhydride in the presence of a catalyst such as aluminum chloride. The reaction is carried out under reflux conditions to ensure complete acylation. The product is then purified through recrystallization from an appropriate solvent .

Industrial Production Methods

Industrial production of 2-Acetamino-5-methyl-4’-methoxybiphenyl follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions and high yields. The purification steps may include distillation and crystallization to ensure the product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Acetamino-5-methyl-4’-methoxybiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Quinones and carboxylic acids.

    Reduction: Amines and alcohols.

    Substitution: Halogenated biphenyls, nitro biphenyls, and sulfonated biphenyls.

Scientific Research Applications

2-Acetamino-5-methyl-4’-methoxybiphenyl has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Acetamino-5-methyl-4’-methoxybiphenyl involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Acetamino-5-methyl-4’-methoxybiphenyl is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, where specific reactivity and interactions are required.

Properties

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)-4-methylphenyl]acetamide

InChI

InChI=1S/C16H17NO2/c1-11-4-9-16(17-12(2)18)15(10-11)13-5-7-14(19-3)8-6-13/h4-10H,1-3H3,(H,17,18)

InChI Key

CKHNGESBTQCAOO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C)C2=CC=C(C=C2)OC

Origin of Product

United States

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